

# Spectroscopic Profile of 2-Phenylanthracene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenylanthracene

Cat. No.: B159574

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenylanthracene**, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Phenylanthracene** are not readily available in the public domain. However, based on the analysis of closely related structures, such as its isomer 9-phenylanthracene and other substituted anthracenes, a predicted spectroscopic profile can be outlined. The aromatic protons of the anthracene core are expected to resonate in the downfield region of the  $^1\text{H}$  NMR spectrum, typically between 7.0 and 9.0 ppm, due to the ring current effect. The protons of the phenyl substituent would also appear in this aromatic region. In the  $^{13}\text{C}$  NMR spectrum, the carbon atoms of the fused aromatic rings are expected to produce signals in the range of 120-140 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2-Phenylanthracene**

Proton Assignment	Predicted Chemical Shift (ppm)
Anthracene Protons	7.0 - 9.0
Phenyl Protons	7.2 - 7.8

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Phenylanthracene**

Carbon Assignment	Predicted Chemical Shift (ppm)
Anthracene Carbons	120 - 135
Phenyl Carbons	125 - 140
Quaternary Carbons	130 - 145

## Infrared (IR) Spectroscopy

The infrared spectrum of **2-Phenylanthracene** provides valuable information about its molecular vibrations. The key absorption bands are characteristic of the aromatic C-H and C=C stretching and bending vibrations.

Table 3: IR Absorption Bands for **2-Phenylanthracene**

Wavenumber (cm $^{-1}$ )	Vibrational Mode	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1620 - 1580	Aromatic C=C Stretch	Medium-Strong
1500 - 1450	Aromatic C=C Stretch	Medium-Strong
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong

Data obtained from the NIST WebBook for a sample prepared as a KBr pellet.[\[1\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of **2-Phenylanthracene** is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from  $\pi-\pi^*$  electronic transitions within the extended conjugated system. While a complete experimental spectrum with molar absorptivity values is not available, the absorption maxima are expected to be similar to those of other anthracene derivatives.

Table 4: Representative UV-Vis Absorption Maxima for Phenyl-Substituted Anthracenes

Wavelength ( $\lambda_{\text{max}}$ , nm)	Molar Absorptivity ( $\epsilon$ , $\text{M}^{-1}\text{cm}^{-1}$ )	Solvent
~260	Not Reported	Ethanol
~355	Not Reported	Ethanol
~375	Not Reported	Ethanol
~395	Not Reported	Ethanol

Note: These values are representative of anthracene and its derivatives and may vary for **2-Phenylanthracene**.

## Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented.

### NMR Spectroscopy

A sample of **2-Phenylanthracene** (5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).  $^1\text{H}$  NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.  $^{13}\text{C}$  NMR spectra may require a larger number of scans due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

### IR Spectroscopy

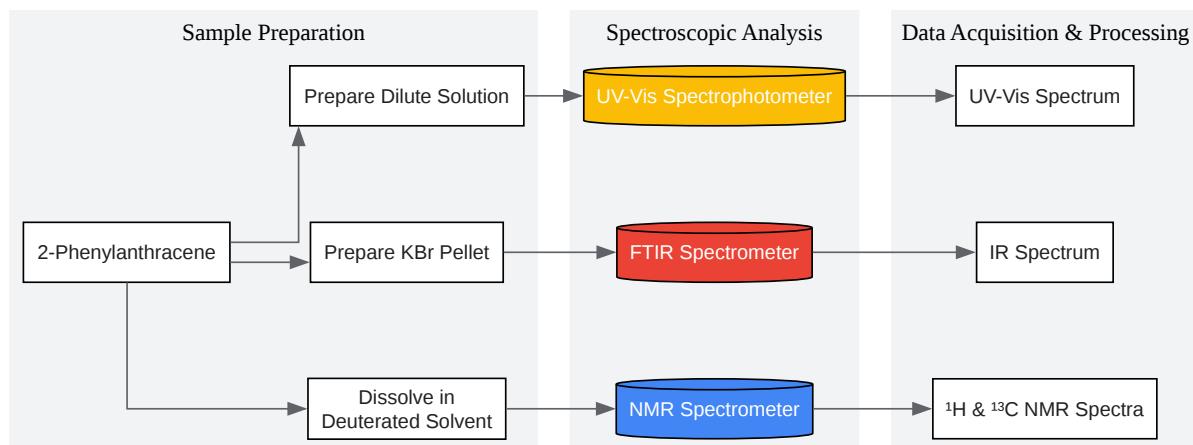
For solid samples like **2-Phenylanthracene**, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

### UV-Vis Spectroscopy

A dilute solution of **2-Phenylanthracene** is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Phenylanthracene**.



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Caption: Workflow for the spectroscopic analysis of **2-Phenylanthracene**.

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## References

- 1. 2-Phenylanthracene [webbook.nist.gov]
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